molecular formula C16H32NO8P B1195558 1,2-Dibutyryl-sn-glycero-3-phosphocholine CAS No. 3355-26-8

1,2-Dibutyryl-sn-glycero-3-phosphocholine

Cat. No. B1195558
CAS RN: 3355-26-8
M. Wt: 397.4 g/mol
InChI Key: QIJYAMAPPUXBSC-CQSZACIVSA-N
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Description

1,2-Dibutyryl-sn-glycero-3-phosphocholine is a short chain fatty acyl residue . It is a phospholipid found in eukaryotes, but not most bacteria . It is used to study its impact on the antioxidant activity of α-tocopherol .


Synthesis Analysis

1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been used as a standard for phospholipid analysis by LC-ESI-MS . In one study, the surface of polyvinylpyrrolidone (PVP)-superparamagnetic iron oxide nanoparticles (SPIONs) was modified with DMPC .


Molecular Structure Analysis

The molecular structure of 1,2-Dibutyryl-sn-glycero-3-phosphocholine is similar to that of other phospholipids, with a glycerol backbone, two fatty acid chains, and a phosphate group .


Chemical Reactions Analysis

In high-temperature water, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) hydrolyzed to give oleic acid and a number of phosphorus-containing products. The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .


Physical And Chemical Properties Analysis

1,2-Dibutyryl-sn-glycero-3-phosphocholine is a neutral or zwitterionic phospholipid over a pH range from strongly acid to strongly alkaline . It is usually the most abundant phospholipid in animals and plants, often amounting to almost 50% of the total complex lipids .

Scientific Research Applications

    Phospholipid Analysis

    • Application : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, a similar compound to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, has been used as a standard for phospholipid analysis by LC-ESI-MS .

    Drug Delivery

    • Application : Phospholipids like 1,2-dibehenoyl-sn-glycero-3-phosphocholine, which is structurally similar to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, are abundantly present in the membrane. They are used to study their effects on non-amyloidogenic processing of amyloid precursor protein (APP)/α-secretase activity .

    Phospholipid Standard

    • Application : 1,2-Dibutyryl-sn-glycero-3-phosphocholine can be used as a standard for phospholipid analysis .
    • Method : It can be used in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a technique used for the analysis and identification of phospholipids .
    • Results : This application enhances the accuracy and reliability of phospholipid analysis .

    Antiproliferative Effect Enhancement

    • Application : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a similar compound to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, has been found to enhance the constancy and in vitro antiproliferative effect of carmofur .
    • Method : DMPC can be used in lipid-based drug delivery systems. They can be incorporated into liposomes or other lipid-based nanoparticles to deliver drugs .
    • Results : This application has shown potential in enhancing drug delivery and improving therapeutic outcomes .

    Drug Delivery

    • Application : Phospholipid-modified iron oxide nanoparticles, such as those modified with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, have potential applications in drug delivery .
    • Method : These nanoparticles can be used to deliver drugs to specific locations in the body, potentially improving the effectiveness of the treatment .
    • Results : In vitro experiments found that these nanoparticles enter cells more easily, leading to potential applications in drug delivery .

    Phospholipid Standard

    • Application : 1,2-Dibutyryl-sn-glycero-3-phosphocholine can be used as a standard for phospholipid analysis .
    • Method : It can be used in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a technique used for the analysis and identification of phospholipids .
    • Results : This application enhances the accuracy and reliability of phospholipid analysis .

    Antiproliferative Effect Enhancement

    • Application : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a similar compound to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, has been found to enhance the constancy and in vitro antiproliferative effect of carmofur .
    • Method : DMPC can be used in lipid-based drug delivery systems. They can be incorporated into liposomes or other lipid-based nanoparticles to deliver drugs .
    • Results : This application has shown potential in enhancing drug delivery and improving therapeutic outcomes .

    Drug Delivery

    • Application : Phospholipid-modified iron oxide nanoparticles, such as those modified with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, have potential applications in drug delivery .
    • Method : These nanoparticles can be used to deliver drugs to specific locations in the body, potentially improving the effectiveness of the treatment .
    • Results : In vitro experiments found that these nanoparticles enter cells more easily, leading to potential applications in drug delivery .

Safety And Hazards

No special measures are required for handling 1,2-Dibutyryl-sn-glycero-3-phosphocholine. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. It generally does not irritate the skin .

Future Directions

The characteristics of iron oxide nanoparticles that are modified by phospholipids, such as 1,2-Dibutyryl-sn-glycero-3-phosphocholine, lead to potential applications in drug delivery or activating neuron membrane channels . The interaction between two representatives of selective serotonin reuptake inhibitors and large unilamellar vesicles (LUVs) composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) was investigated to determine the driving force of the drug partitioning across lipid membranes .

properties

IUPAC Name

[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJYAMAPPUXBSC-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955182
Record name 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibutyryl-sn-glycero-3-phosphocholine

CAS RN

3355-26-8
Record name 1,2-Dibutyrylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIBUTRYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB699DH10E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
B Chen, A Han, M Laguerre, DJ McClements… - Food & function, 2011 - pubs.rsc.org
Phospholipids self-assemble in bulk oils to form structures such as reverse micelles that can alter the microenvironment where chemical degradation reactions occur, such as lipid …
Number of citations: 95 pubs.rsc.org
MJ Rebecchi, R Eberhardt, T Delaney, S Ali… - Journal of Biological …, 1993 - Elsevier
We investigated the relationship between substrate aggregation and activation of phosphoinositide-specific phospholipase C-delta 1 (PLC-delta 1), isolated from bovine brain cytosol. …
Number of citations: 62 www.sciencedirect.com
B Chen, A Panya, DJ McClements… - Journal of Agricultural …, 2012 - ACS Publications
Formation of physical structures, known as association colloids, in bulk oils can promote lipid oxidation. However, the cause of this accelerated lipid oxidation is unknown. Therefore, the …
Number of citations: 80 pubs.acs.org
CO Rock, F Snyder - Journal of Biological Chemistry, 1975 - Elsevier
We have used alkyl ether analogs of ethanolamine and choline phospholipids as ligands to purify phospholipase A2 (EC 3.1.1.4) from Crotalus adamanteus venom by affinity …
Number of citations: 76 www.sciencedirect.com
Z Shen, SK Wu, W Cho - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received July 12, 1994· abstract: Monomeric phospholipase A2 (PLA2) from the venom of Agkistrodon piscivorus piscivorus (App-D49) was treated with 3-acyloxy-4…
Number of citations: 27 pubs.acs.org
B Chen, A Han, DJ McClements… - Journal of agricultural …, 2010 - ACS Publications
The oxidation of edible oil yields both primary and secondary oxidation products (eg, hydroperoxides, carbonyls, hydrocarbons, and epoxides), which produce undesirable sensory and …
Number of citations: 89 pubs.acs.org
MJ RebecchiSQ, R EberhardtS, T DelaneyS, S AlilI… - researchgate.net
We investigated the relationship between substrate aggregation and activation of phosphoinositide-specific phospholipase C-& (PLC-&), isolated from bovine brain cytosol. The …
Number of citations: 0 www.researchgate.net
H Eibl - Chemistry and Physics of Lipids, 1980 - Elsevier
Recent advances in the synthesis of phosphatidic acids, phosphatidylethanolamines and phosphatidylcholines are described. Methods for the synthesis of some alkylacyl and alk-1-…
Number of citations: 192 www.sciencedirect.com
K Kittipongpittaya, A Panya, DJ McClements… - Journal of the American …, 2014 - Springer
Association colloids such as phospholipid reverse micelles could increase the rate of lipid oxidation in bulk oils. In addition to phospholipids, other surface active minor components in …
Number of citations: 42 link.springer.com
S Mineta, K Murayama, D Sugimori - Journal of bioscience and …, 2015 - Elsevier
Streptomyces sanglieri extracellularly produces a glycerophosphoethanolamine ethanolaminephosphodiesterase (GPE-EP). The gene encoding the enzyme was found to consist of …
Number of citations: 6 www.sciencedirect.com

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